molecular formula C17H27N3O7S B001245 Gabexate mesylate CAS No. 56974-61-9

Gabexate mesylate

Cat. No.: B001245
CAS No.: 56974-61-9
M. Wt: 417.5 g/mol
InChI Key: DNTNDFLIKUKKOC-UHFFFAOYSA-N
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Description

Gabexate Mesylate is a synthetic serine protease inhibitor primarily used in the treatment of acute pancreatitis and disseminated intravascular coagulation. It functions by inhibiting various proteases, including thrombin, plasmin, and kallikrein, thereby exerting anticoagulant and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gabexate Mesylate is synthesized through a multi-step process involving the esterification of p-guanidinobenzoic acid with ethanol, followed by mesylation. The reaction conditions typically involve the use of strong acids or bases to facilitate esterification and mesylation reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale esterification and mesylation processes under controlled conditions to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness, often employing continuous flow reactors and automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions: Gabexate Mesylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Gabexate Mesylate exerts its effects by binding to the active sites of serine proteases, such as thrombin, plasmin, and kallikrein, thereby inhibiting their activity. This inhibition prevents the formation of fibrin clots and reduces the production of inflammatory cytokines. The compound also interferes with the nuclear factor kappa-B signaling pathway, further contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its specific inhibition profile and its dual anticoagulant and anti-inflammatory properties. Unlike some other protease inhibitors, it has a well-documented safety profile and is widely used in clinical practice .

Biological Activity

Gabexate mesylate (GM) is a synthetic serine protease inhibitor primarily used in clinical settings to manage conditions associated with excessive proteolytic activity, such as acute pancreatitis and disseminated intravascular coagulation (DIC). This article delves into the biological activities of this compound, summarizing its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

  • Chemical Structure : this compound has a molecular weight of 417 Da and is characterized by its non-antigenic properties.
  • Mechanism of Action : GM inhibits various serine proteases, including trypsin, plasmin, plasma kallikrein, and thrombin. The inhibitory concentrations (IC50 values) for these enzymes are approximately 9.4 µM for trypsin, 30 µM for plasmin, 41 µM for kallikrein, and 110 µM for thrombin .

1. Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties:

  • Cytokine Production : GM reduces the production of inflammatory cytokines such as TNF-α and IL-6 by inhibiting the activation of nuclear factor kappa B (NF-κB) in macrophages and monocytes .
  • Lung Injury Protection : In animal models of sepsis, GM has been shown to alleviate lung injury by reducing neutrophil infiltration and modulating the gut microbiota, which contributes to inflammation .

2. Protease Inhibition in Pancreatitis

GM is primarily used in the management of acute pancreatitis:

  • Clinical Trials : Early studies indicated that intravenous administration of GM could reduce pancreatic damage in animal models . However, larger clinical trials have yielded mixed results regarding its efficacy in reducing complications or mortality rates in patients with acute pancreatitis .
StudyPopulationOutcome
Freise et al. (1986)50 patientsDecreased complication rates but no change in mortality
Büchler et al. (1993)223 patientsNo difference in mortality or complications between GM and placebo groups

3. Effects on Gut Microbiota

Recent research indicates that GM can modulate gut microbiota composition:

  • Microbiome Analysis : In septic rats treated with GM, beneficial bacteria such as Lactobacillus increased while harmful bacteria like Escherichia–Shigella decreased. This shift correlates with improved clinical outcomes and reduced inflammatory responses .

Case Study 1: Sepsis-Induced Lung Injury

In a controlled study involving septic rats, GM administration significantly reduced lung injury markers and improved survival rates compared to untreated controls. The study highlighted the role of GM in regulating inflammatory responses and gut microbiota composition .

Case Study 2: Acute Pancreatitis

A randomized trial assessed the effects of GM on patients undergoing endoscopic retrograde cholangiopancreatography (ERCP). Despite initial hypotheses suggesting a protective role against pancreatitis post-ERCP, results indicated only marginal benefits, prompting calls for further research to clarify its clinical utility .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Gabexate mesylate, and how do they differ in efficiency and environmental impact?

this compound is synthesized via two primary routes: (1) a traditional method using thionyl chloride and pyridine, which is corrosive and environmentally taxing, and (2) a "one-pot" green synthesis replacing thionyl chloride with trifluoromethanesulfonic acid, optimized via orthogonal design experiments to achieve higher yields (43.1%) and reduced pollution . The green method avoids hazardous reagents and simplifies purification, making it more sustainable for industrial scaling .

Q. What in vivo models are used to study this compound's anti-inflammatory and anticoagulant effects?

The cecal ligation and puncture (CLP) model in Sprague-Dawley rats is widely used to simulate sepsis-induced lung injury. This compound administration in this model reduces mortality (from 50% in CLP to 20% in treated groups) and modulates gut microbiota (e.g., increased Lactobacillus, decreased Escherichia–Shigella) . Other models include endotoxin-induced pulmonary injury in primates and smoke-induced lung injury in rodents .

Q. What are the recommended storage conditions and solubility considerations for this compound in experimental settings?

this compound should be stored at -20°C in powder form (stable for 2–3 years). When dissolved in DMSO, it remains stable for ≤1 month at -20°C. Avoid repeated freeze-thaw cycles and exposure to light .

Q. What molecular mechanisms underlie this compound's protease inhibitory activity?

this compound inhibits serine proteases such as Factor Xa (0.19 μM activity), thrombin, and kallikrein. It attenuates inflammation by suppressing NF-κB and AP-1 activation, reducing TNF-α production in monocytes .

Advanced Research Questions

Q. How can orthogonal design experiments optimize this compound synthesis conditions?

Orthogonal design identifies critical parameters (e.g., reaction time, temperature, reagent ratios) for maximizing yield. For the green synthesis method, trifluoromethanesulfonic acid concentration and reaction duration were optimized to reduce byproducts and improve efficiency (final yield: 43.1%) .

Q. How do contradictory clinical trial outcomes on this compound's efficacy in acute pancreatitis inform future study designs?

While some trials report reduced post-ERCP pancreatitis (PEP) incidence with 400 mg continuous infusion , others show no benefit in unselected patients . Contradictions arise from variations in dosing (≤5 days vs. >6 days), patient selection (high-risk vs. general cohorts), and administration timing (pre- vs. post-procedure) . Future studies should standardize protocols and stratify patients by risk factors.

Q. What metabolomic techniques identify this compound's impact on sepsis-related metabolites?

Untargeted metabolomics using LC-MS/MS with principal component analysis (PCA) and orthogonal partial least squares-discriminant analysis (OPLS-DA) can differentiate sepsis-induced metabolic shifts. Key metabolites like palmitoylethanolamide and deoxycholic acid are significantly altered in Gabexate-treated rats, correlating with gut microbiota changes . Quality control (QC) samples ensure data reproducibility .

Q. What methodologies are employed to analyze this compound-induced alterations in gut microbiota composition?

16S rRNA sequencing (97% OTU similarity threshold) with QIIME software calculates alpha diversity (Chao1, Shannon indices) and beta diversity (PCoA). Differential taxa (e.g., Pygmaiobacter, Erysipelotrichaceae) are identified using parametric (t-test) and nonparametric (Wilcoxon) tests .

Q. How can in vitro assays differentiate this compound's inhibitory effects on various serine proteases?

Fluorogenic substrate-based assays measure inhibition kinetics (IC₅₀) for proteases like trypsin, plasmin, and Factor Xa. This compound shows weak inhibition of pancreatic trypsin but strong activity against plasma kallikrein (IC₅₀: 0.19 μM), making it suitable for anticoagulation studies .

Q. What pharmacokinetic challenges complicate this compound administration in clinical studies?

Its short half-life (~55 minutes) necessitates continuous IV infusion (e.g., 12–24 hours) to maintain therapeutic levels. Dose optimization is critical: 400 mg/day reduces PEP incidence, but higher doses (1 g/day) risk adverse effects like anaphylaxis .

Properties

IUPAC Name

ethyl 4-[6-(diaminomethylideneamino)hexanoyloxy]benzoate;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4.CH4O3S/c1-2-22-15(21)12-7-9-13(10-8-12)23-14(20)6-4-3-5-11-19-16(17)18;1-5(2,3)4/h7-10H,2-6,11H2,1H3,(H4,17,18,19);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTNDFLIKUKKOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC(=O)CCCCCN=C(N)N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045591
Record name Gabexate mesilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56974-61-9
Record name Gabexate mesilate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56974-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gabexate mesilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GABEXATE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3Q07L0649
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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